molecular formula C13H22N4O4S B1678809 Ranitidine-N-oxide CAS No. 73857-20-2

Ranitidine-N-oxide

Cat. No. B1678809
CAS RN: 73857-20-2
M. Wt: 330.41 g/mol
InChI Key: PPCOGEBVJJMLBW-UKTHLTGXSA-N
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Description

Ranitidine N-oxide is a metabolite of the histamine antagonist drug ranitidine, which is prescribed for the treatment of duodenal and gastric ulcers .


Molecular Structure Analysis

The chemical formula of Ranitidine N-oxide is C13H22N4O4S with an average molecular weight of 330.4 g/mol .


Chemical Reactions Analysis

Ranitidine may yield the probable carcinogen, N-Nitrosodimethylamine (NDMA) under various simulated gastric conditions . The presence of nitrate ions, acidity of the environment, and nitrate contamination of the pharmaceutical excipients and temperature are effective factors in the production of this impurity .

Mechanism of Action

Target of Action

Ranitidine-N-oxide, like its parent compound ranitidine, primarily targets the histamine H2 receptors found in gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion .

Mode of Action

It’s known that ranitidine, a histamine h2-receptor antagonist, works by competitively inhibiting the action of histamine at the h2 receptors, leading to a decrease in gastric acid secretion . It’s plausible that Ranitidine-N-oxide may have a similar mode of action.

Biochemical Pathways

Studies suggest that ranitidine and its metabolites, including ranitidine-n-oxide, can be oxidized by isozymes of flavin-containing monooxygenase (fmo) and cytochrome p450 . This oxidation process could potentially affect various biochemical pathways and downstream effects.

Pharmacokinetics

It’s known that ranitidine is metabolized in the liver by enzymes such as fmos, including fmo3, and other enzymes . The major metabolite in the urine is N-oxide, which represents less than 4% of the dose .

Result of Action

Studies suggest that inhibitors of gastric acid secretion, like ranitidine, can increase oxidative stress and matrix metalloproteinase-2 activity, leading to vascular remodeling .

Action Environment

Environmental factors can influence the action of Ranitidine-N-oxide. For instance, the presence of nitrate ions, acidity of the environment, and nitrate contamination of the pharmaceutical excipients and temperature are effective factors in the production of this impurity . These factors could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

Ranitidine N-oxide should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Dust and aerosols should be avoided and non-sparking tools should be used .

properties

IUPAC Name

N,N-dimethyl-1-[5-[2-[[1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]furan-2-yl]methanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4S/c1-14-13(8-16(18)19)15-6-7-22-10-12-5-4-11(21-12)9-17(2,3)20/h4-5,8,14-15H,6-7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJVUWAHTQPQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)C[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891465
Record name Ranitidine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ranitidine-N-oxide

CAS RN

73857-20-2
Record name Ranitidine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73857-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ranitidine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073857202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ranitidine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RANITIDINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K131L1Z4KY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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